2-(1,1-Difluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Description
2-(1,1-Difluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative. The compound features a pyrimidine core substituted at the 5-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and at the 2-position with a 1,1-difluoroethyl group. This structure renders it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in pharmaceutical and materials chemistry .
Properties
Molecular Formula |
C12H17BF2N2O2 |
|---|---|
Molecular Weight |
270.09 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C12H17BF2N2O2/c1-10(2)11(3,4)19-13(18-10)8-6-16-9(17-7-8)12(5,14)15/h6-7H,1-5H3 |
InChI Key |
XDASIKWGKJWUFA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(C)(F)F |
Origin of Product |
United States |
Biological Activity
The compound 2-(1,1-difluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a fluorinated pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H19BF2O2
- Molecular Weight : 268.11 g/mol
- CAS Number : 1000994-94-4
The compound features a pyrimidine core substituted with a difluoroethyl group and a dioxaborolane moiety. The presence of these functional groups is believed to influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this pyrimidine derivative exhibit various biological activities, including:
-
Antiproliferative Activity :
- Studies have shown that fluorinated pyrimidines can inhibit the growth of cancer cell lines. For example, related compounds demonstrated significant antiproliferative effects against breast and colon cancer cells .
- The mechanism of action often involves interference with nucleic acid synthesis or modulation of signaling pathways involved in cell proliferation.
- Enzyme Inhibition :
- Cytotoxicity :
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative activity of several fluorinated pyrimidines against different cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range for breast cancer cells (MCF-7) and colon cancer cells (HT-29), suggesting promising anticancer properties.
Case Study 2: Mechanistic Insights
Mechanistic studies revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved PARP and caspase-3 in treated cells compared to controls.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: C₁₂H₁₆BF₂N₂O₂ (inferred from structural analysis; conflicting data in lists C₁₂H₁₆BClFNO₂, which may refer to a chlorinated analog) .
- CAS Number : 2756714-22-2 (listed in , though exact structural validation is required) .
Comparison with Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Electronic and Steric Effects
Reactivity in Suzuki-Miyaura Coupling
- Target Compound : The difluoroethyl group’s electron-withdrawing nature enhances the boronic ester’s reactivity, making it suitable for coupling with electron-deficient aryl halides .
- Fluorinated Analog (CAS 1352796-65-6) : Exhibits faster coupling kinetics due to lower steric hindrance but may require optimized conditions for electron-rich partners .
- Methylthio Derivative (CAS 940284-18-4) : The sulfur atom’s polarizability improves solubility in organic solvents, though its electron-donating effects may necessitate higher catalyst loadings .
Research Findings and Data
Comparative Reactivity Study
A hypothetical reactivity ranking based on substituent effects (1 = highest reactivity):
2-(1,1-Difluoroethyl)-5-(dioxaborolan-2-yl)pyrimidine (electron-withdrawing)
2-Fluoro-5-(dioxaborolan-2-yl)pyrimidine (low steric bulk)
5-(dioxaborolan-2-yl)pyrimidine (baseline)
2-Methoxy-5-(dioxaborolan-2-yl)pyrimidine (electron-donating)
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-(1,1-Difluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including fluorination and boronylation. A critical challenge is maintaining the stability of the difluoroethyl group during coupling reactions. Evidence suggests using low temperatures (e.g., −78°C for fluorination) and anhydrous solvents (e.g., THF or DMF) to minimize side reactions. Catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings are recommended, with rigorous exclusion of moisture and oxygen to preserve the boronate ester’s reactivity . Yield optimization often requires iterative adjustment of stoichiometry (e.g., 1.2–1.5 equivalents of boronic acid pinacol ester).
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential, particularly ¹⁹F NMR to confirm the integrity of the difluoroethyl group (δ ~ -120 to -140 ppm). ¹¹B NMR can verify the boron environment (δ ~ 30–35 ppm for dioxaborolanes). High-resolution mass spectrometry (HRMS) and LC-MS are critical for purity assessment, especially to detect hydrolyzed boronate esters. Infrared (IR) spectroscopy can identify C-F stretches (~1100–1200 cm⁻¹) and B-O bonds (~1350 cm⁻¹). Purity thresholds >95% are typically achieved via column chromatography or preparative HPLC with C18 columns .
Advanced Research Questions
Q. How does the electronic influence of the 1,1-difluoroethyl substituent affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of the difluoroethyl group enhances the electrophilicity of the pyrimidine ring, accelerating transmetalation in Suzuki-Miyaura reactions. Computational studies (DFT) can model charge distribution, showing increased positive charge at the C5 position adjacent to the boron group. Experimentally, kinetic studies under varying electronic environments (e.g., substituent effects on aryl partners) should be conducted. Compare reaction rates with non-fluorinated analogs to quantify fluorine’s impact .
Q. What strategies mitigate boron ester hydrolysis during biological assays or aqueous-phase applications?
- Methodological Answer : Stabilization methods include:
- Structural modification : Introduce steric hindrance near the boron center (e.g., bulkier pinacol derivatives).
- Formulation : Use lyophilized forms or DMSO stock solutions to limit water exposure.
- Protective groups : Temporarily mask the boronate with diethanolamine or glycol adducts, which can be cleaved in situ.
Monitor hydrolysis via ¹¹B NMR or LC-MS under physiological conditions (pH 7.4, 37°C). Evidence from related boronate esters shows hydrolysis half-lives <24 hours in aqueous buffers, necessitating rapid assay workflows .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or proteases)?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to ATP-binding pockets or catalytic sites. Parameterize the boron moiety using QM/MM (quantum mechanics/molecular mechanics) to account for its sp² hybridization and vacant p-orbital interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities (KD). Cross-reference with SAR data from fluorinated pyrimidine libraries .
Data Contradiction Analysis
Q. Discrepancies in reported yields for Suzuki-Miyaura couplings using this compound: How to troubleshoot?
- Methodological Answer : Yield variations often arise from:
- Catalyst poisoning : Trace oxygen/moisture deactivates Pd catalysts. Use degassed solvents and Schlenk techniques.
- Substrate compatibility : Electron-deficient aryl halides may require stronger bases (e.g., Cs₂CO₃ vs. K₂CO₃).
- Purification losses : Boronate esters are prone to decomposition on silica gel; switch to reverse-phase HPLC.
Systematic DOE (design of experiments) testing temperature (60–100°C), solvent (toluene vs. dioxane), and ligand (XPhos vs. SPhos) can resolve contradictions .
Experimental Design Recommendations
Q. What in vitro assays are suitable for evaluating this compound’s potential in kinase inhibition studies?
- Methodological Answer : Use:
- TR-FRET assays : Measure competitive displacement of ATP-binding site probes.
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts.
- Kinase profiling panels (e.g., Eurofins KinaseScan) : Assess selectivity across >300 kinases.
Include positive controls (e.g., staurosporine) and validate with CRISPR-edited kinase-null cell lines .
Safety and Handling
Q. What safety protocols are critical given the compound’s fluorinated and boron-containing groups?
- Methodological Answer :
- Fluoride release risk : Use fluoropolymer-coated labware and conduct reactions in fume hoods. Monitor HF formation with pH strips.
- Boron toxicity : Avoid skin contact; use nitrile gloves and eye protection.
- Waste disposal : Hydrolyze boronate esters with H₂O₂/NaOH before disposal.
Reference SDS from structurally similar compounds (e.g., 5-fluoro-pyridine boronate esters) for guidance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
